molecular formula C17H20N2O2S B2420534 1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea CAS No. 430469-56-0

1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea

Cat. No. B2420534
CAS RN: 430469-56-0
M. Wt: 316.42
InChI Key: YNEQQJDLXOYGCR-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea, commonly known as MET, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Pronounced Anti-Proliferative Activity and Tumor Cell Selectivity

A novel class of tumor-selective compounds, including derivatives similar to 1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea, have been identified for their pronounced anti-proliferative activity. These compounds exhibit significant tumor cell selectivity, especially against specific types of tumor cells such as leukemia/lymphoma, prostate, kidney, and hepatoma cells, while showing minimal activity against other tumor lines. This selectivity offers a promising avenue for targeted cancer therapies (Thomas et al., 2017).

Hypotensive Activity

Research on derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential hypotensive activity. These findings suggest possible applications in developing new treatments for hypertension, thereby expanding the therapeutic scope of thiourea derivatives (Fazylov et al., 2016).

Bacterial Acetyl-CoA Carboxylase Inhibitors

Novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore have been synthesized and tested for their activity against various bacterial and fungal strains. These compounds have been identified as potent inhibitors of bacterial acetyl-CoA carboxylase, suggesting their potential use in developing new antibacterial agents (Vikram et al., 2021).

Antioxidant and Antimicrobial Activity

Thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives synthesized through the Biginelli reaction have exhibited moderate to good antioxidant and antimicrobial activities. These compounds offer a new direction for the development of antioxidant and antimicrobial agents, potentially addressing issues related to oxidative stress and microbial infections (Youssef & Amin, 2012).

Corrosion Inhibition Efficiency

Research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings point towards their potential industrial applications in protecting metals against corrosion, which is a critical concern in various industries (Djenane et al., 2019).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-20-15-8-6-13(7-9-15)10-11-18-17(22)19-14-4-3-5-16(12-14)21-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEQQJDLXOYGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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